molecular formula C9H19NO2 B1283098 Tert-butyl 2-(propylamino)acetate CAS No. 66116-14-1

Tert-butyl 2-(propylamino)acetate

Cat. No. B1283098
CAS RN: 66116-14-1
M. Wt: 173.25 g/mol
InChI Key: HLPWJXUCXVCZHI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(propylamino)acetate (TBPA) is an organic compound that has a variety of uses in the scientific field. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. TBPA is a strong base that is used in organic synthesis and as a catalyst in various reactions. It is also used as a reagent in the synthesis of organic compounds. TBPA has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Iridium-Catalyzed Alkylation of Acetates

Iuchi, Obora, and Ishii (2010) demonstrated that acetates, such as tert-butyl acetate, can be alkylated using primary alcohols and alpha, omega-diols in the presence of tert-BuOK and IrCl(cod) as catalysts. This method is significant for producing carboxylates, crucial in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

2. Photocatalytic Degradation of Organic Compounds

In a study on the degradation of methyl tert-butyl ether (MTBE), it was found that tert-butyl formate and other compounds were primary byproducts, highlighting the potential use of tert-butyl acetate derivatives in environmental applications (Stefan, Mack, & Bolton, 2000).

3. Catalytic Alkylation in Organic Synthesis

Qian, Dawe, and Kozak (2011) discussed the synthesis of iron(III) amine-bis(phenolate) complexes using n-propylamino-N,N-bis(2-methylene-4-tert-butyl-6-methylphenol), demonstrating the role of tert-butyl acetate derivatives in catalyzing C-C cross-coupling reactions (Qian, Dawe, & Kozak, 2011).

4. Application in Synthesizing Spirocyclic Indoline Lactone

Hodges, Wang, and Riley (2004) used tert-butyl [2-(benzylideneamino)phenyl]acetate for base-promoted cyclization, leading to the synthesis of spirocyclic lactone, illustrating the compound's utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

5. Environmental Implications and Photocatalysis

Sakkas et al. (2007) studied the photocatalytic transformation of salbutamol, containing a tert-butylamino group, using titanium dioxide, indicating the importance of tert-butyl acetate derivatives in environmental chemistry and pollution control (Sakkas et al., 2007).

6. Fujiwara-Moritani Reactions

Liu and Hii (2011) used tert-butyl perbenzoate for room-temperature Fujiwara-Moritani reactions, which are important in coupling reactions in organic synthesis (Liu & Hii, 2011).

7. Palladium-Catalyzed Alpha-Arylation

Hama and Hartwig (2008) reported the palladium-catalyzed alpha-arylation of esters with chloroarenes using tert-butyl propionate, demonstrating the versatility of tert-butyl acetate derivatives in facilitating complex organic reactions (Hama & Hartwig, 2008).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-(propylamino)acetate is not available, it’s generally recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling similar chemical compounds .

Future Directions

The future directions for Tert-butyl 2-(propylamino)acetate could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives, as current methods may not be optimal for a broad scope of substrates . Additionally, the unique properties of tert-butyl acetate suggest potential for its use in solving compliance issues facing manufacturers and end-users of formulated products .

properties

IUPAC Name

tert-butyl 2-(propylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWJXUCXVCZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279216
Record name N-Propylglycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66116-14-1
Record name N-Propylglycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66116-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propylglycine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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